molecular formula C12H15NO4 B2367237 4,6-dimethoxy-O-allylsalicylaldehyde oxime CAS No. 135522-19-9

4,6-dimethoxy-O-allylsalicylaldehyde oxime

Cat. No.: B2367237
CAS No.: 135522-19-9
M. Wt: 237.255
InChI Key: KBBQCVXDZYOHML-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxy-O-allylsalicylaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4,6-dimethoxysalicylaldehyde, which is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-O-allylsalicylaldehyde oxime typically involves the reaction of 4,6-dimethoxysalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-O-allylsalicylaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethoxy-O-allylsalicylaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethoxy-O-allylsalicylaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase sets it apart from other similar compounds, highlighting its potential in various applications .

Properties

IUPAC Name

(NE)-N-[(2,4-dimethoxy-6-prop-2-enoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-5-17-12-7-9(15-2)6-11(16-3)10(12)8-13-14/h4,6-8,14H,1,5H2,2-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBQCVXDZYOHML-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OCC=C)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OCC=C)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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